REACTION_CXSMILES
|
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[CH2:14](N(CC)CC)C.Cl[C:22]1(C)[C:26](=[C:27]=[O:28])[O:25]S(=O)[O:23]1>ClCCl>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:27](=[O:28])[C:26]([OH:25])([CH3:14])[CH2:22][OH:23])=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13])#[N:2]
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Name
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|
Quantity
|
44 g
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Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one
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Quantity
|
64 mL
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Type
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reactant
|
Smiles
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ClC1(OS(OC1=C=O)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 500 ml of 10% hydrochloric acid solution
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under diminished pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 1 l of tetrahydrofuran
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Type
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ADDITION
|
Details
|
440 ml of 10% sodium hydroxide solution was added at 10° C.
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Type
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TEMPERATURE
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Details
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with cooling
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Type
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STIRRING
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Details
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The mixture was stirred for 30 min
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Duration
|
30 min
|
Type
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ADDITION
|
Details
|
by adding 88 ml of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to a volume of 100 ml
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 260 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
520 ml of petroleum ether was added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in vacuum
|
Type
|
CUSTOM
|
Details
|
The compounds below were synthesized analogously
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(CO)(C)O)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |